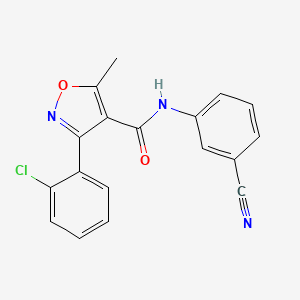
3-(2-氯苯基)-N-(3-氰基苯基)-5-甲基-1,2-噁唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a cyanophenyl group, a methyl group, an oxazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom, which could potentially participate in hydrogen bonding and other intermolecular interactions. The chlorophenyl and cyanophenyl groups are aromatic rings, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the chlorophenyl group could undergo substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions. The oxazole ring could also potentially be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, it would likely be soluble in organic solvents due to the presence of the aromatic rings and the oxazole ring. Its melting and boiling points would depend on the strength of the intermolecular interactions in the solid and liquid states .科学研究应用
抗菌剂
由 Desai、Dodiya 和 Shihora (2011) 进行的一项研究发现,与 3-(2-氯苯基)-N-(3-氰基苯基)-5-甲基-1,2-恶唑-4-羧酰胺在结构上相似的化合物对各种微生物(包括大肠杆菌和金黄色葡萄球菌)表现出显著的体外抗菌和抗真菌活性。
抗惊厥特性
Kubicki、Bassyouni 和 Codding (2000) [https://consensus.app/papers/hydrogen-bonding-three-enaminones-kubicki/0811cad5aa045d1586013ab669937017/?utm_source=chatgpt] 研究了抗惊厥烯胺酮的晶体结构,这些烯胺酮在结构上与 3-(2-氯苯基)-N-(3-氰基苯基)-5-甲基-1,2-恶唑-4-羧酰胺相关,表明在癫痫管理中具有潜在的应用。
大环内酯的合成
Wasserman、Gambale 和 Pulwer (1981) [https://consensus.app/papers/activated-carboxylates-photooxygenation-oxazoles-wasserman/cee7fe69682e512f8a3a13ec32dc087c/?utm_source=chatgpt] 证明了恶唑(如 3-(2-氯苯基)-N-(3-氰基苯基)-5-甲基-1,2-恶唑-4-羧酰胺)可用于合成大环内酯,这是一类具有多种生物活性的天然产物。
抗病原活性
Limban、Marutescu 和 Chifiriuc (2011) [https://consensus.app/papers/synthesis-spectroscopic-properties-antipathogenic-limban/506c62f7762f5d69aa386d41482edbb1/?utm_source=chatgpt] 合成了与 3-(2-氯苯基)-N-(3-氰基苯基)-5-甲基-1,2-恶唑-4-羧酰胺在结构上相似的衍生物并对其进行了测试,发现其具有显着的抗病原活性,特别是对形成生物膜的铜绿假单胞菌和金黄色葡萄球菌菌株。
癌症研究
Stevens 等人 (1984) [https://consensus.app/papers/antitumor-imidazotetrazines-synthesis-chemistry-stevens/e7f5befcbca45f97a59920226826e0cb/?utm_source=chatgpt] 探索了与 3-(2-氯苯基)-N-(3-氰基苯基)-5-甲基-1,2-恶唑-4-羧酰胺相关的化合物及其抗肿瘤特性,显示出作为广谱抗肿瘤剂的潜力。
安全和危害
未来方向
属性
IUPAC Name |
3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)14-7-2-3-8-15(14)19)18(23)21-13-6-4-5-12(9-13)10-20/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCUCXYWWOKADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)
![Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2759761.png)
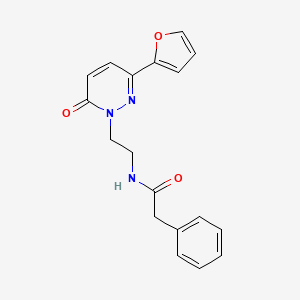
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2759764.png)
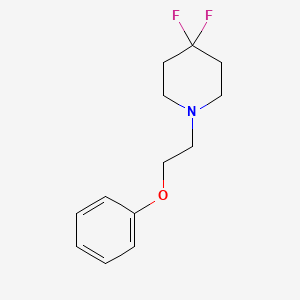
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate](/img/structure/B2759767.png)
![1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2759768.png)
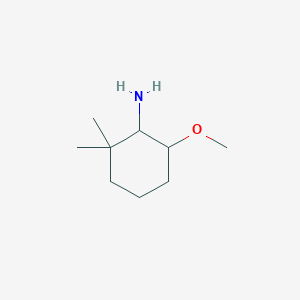
![8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2759771.png)
![6-[4-(5-Ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2759774.png)
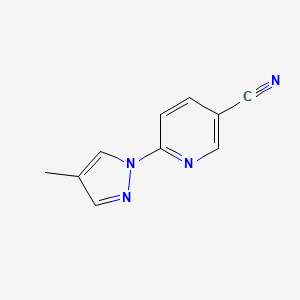
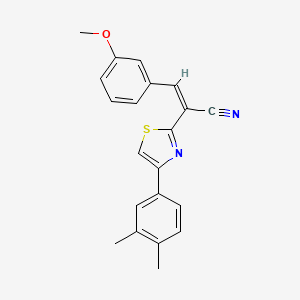
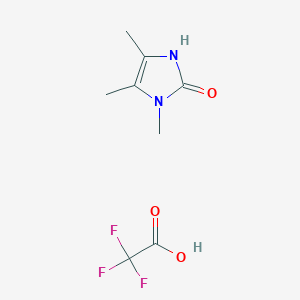
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2759778.png)